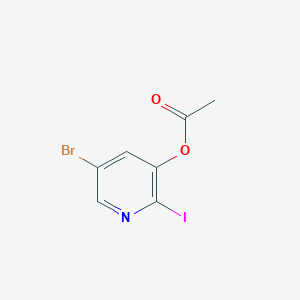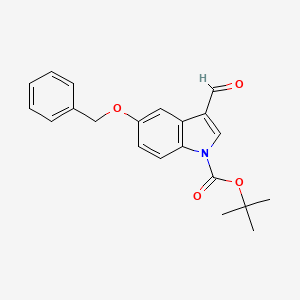
5-Bromo-2-iodopyridin-3-yl acetate
Overview
Description
5-Bromo-2-iodopyridin-3-yl acetate is an organic compound that belongs to the class of pyridine derivatives. It has the empirical formula C7H5BrINO2 and a molecular weight of 341.93 .
Physical And Chemical Properties Analysis
5-Bromo-2-iodopyridin-3-yl acetate is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources.Scientific Research Applications
Synthesis and Structural Analysis
The reaction of 3-amino-5-bromopyridine with N-iodosuccinimide in the presence of acetic acid results in the production of the title compound, highlighting its synthetic utility and providing insights into its crystal structure through weak intermolecular N—H⋯N hydrogen bonds linking molecules into chains (K. D. Bunker et al., 2008).
Applications in DNA Replication Detection
Monoclonal antibodies specific for 5-bromodeoxyuridine, closely related to the title compound, have been developed for detecting low levels of DNA replication on a cell-by-cell basis in vitro, showcasing the biological research implications of related compounds (H. Gratzner, 1982).
Histochemical Demonstration of Esterase Activity
5-Bromoindoxyl acetate, a compound with structural similarity, has been used for the histochemical demonstration of esterases, indicating the potential for related compounds in enzymatic activity studies (B. Pearson & V. Defendi, 1957).
Large-Scale Synthesis and Functionalization
An efficient large-scale synthesis methodology for alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate has been developed, demonstrating the synthetic versatility and potential for rapid access to heterocyclic analogues of related compounds (R. Morgentin et al., 2009).
Palladium-Catalyzed Coupling and Iodocyclization
The title compound's analogues have been utilized in palladium/copper-catalyzed cross-coupling and iodocyclization of terminal alkynes to prepare 2,5-disubstituted 3-iodofurans, highlighting its role in synthesizing iodine-containing furans and trisubstituted furans (Zhengwang Chen et al., 2011).
Safety and Hazards
The compound is classified as Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The associated hazard statements include H318, which means it causes serious eye damage . Precautionary measures include avoiding eye contact and using protective equipment .
properties
IUPAC Name |
(5-bromo-2-iodopyridin-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO2/c1-4(11)12-6-2-5(8)3-10-7(6)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSPIUWOXFHIBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(N=CC(=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670114 | |
| Record name | 5-Bromo-2-iodopyridin-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-iodopyridin-3-yl acetate | |
CAS RN |
1045858-04-5 | |
| Record name | 5-Bromo-2-iodopyridin-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1519308.png)





![2-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B1519321.png)


![tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate](/img/structure/B1519327.png)


